3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride
CAS No.:
Cat. No.: VC16221024
Molecular Formula: C11H13ClF3NO2
Molecular Weight: 283.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClF3NO2 |
|---|---|
| Molecular Weight | 283.67 g/mol |
| IUPAC Name | 3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H |
| Standard InChI Key | JXUKTUCRFQNQGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s systematic IUPAC name is (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride, reflecting its stereochemistry at the third carbon (R-configuration) . Its molecular formula is C₁₁H₁₃ClF₃NO₂, with a molecular weight of 283.67 g/mol . The structure comprises a butanoic acid backbone substituted with an amino group at position 3 and a 2-(trifluoromethyl)phenyl group at position 4, with the hydrochloride salt enhancing its stability (Fig. 1).
Key Structural Attributes:
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Chirality: The (R)-configuration at C3 influences its biological interactions and synthetic utility.
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Trifluoromethyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
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Hydrochloride Salt: Improves solubility in polar solvents, facilitating handling in laboratory settings .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃NO₂ | |
| Molecular Weight | 283.67 g/mol | |
| CAS Registry Number | 269396-76-1 | |
| SMILES Notation | C1=CC=C(C(=C1)CC@HN)C(F)(F)F.Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions to introduce the trifluoromethylphenyl and amino groups. A common route includes:
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Friedel-Crafts Acylation: Attaching the trifluoromethyl group to a phenyl ring using AlCl₃ as a catalyst .
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Amination: Introducing the amino group via reductive amination or Gabriel synthesis .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Challenges in Synthesis
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Steric Hindrance: The bulky trifluoromethyl group complicates reactions at the ortho position of the phenyl ring.
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Optical Purity: Maintaining the (R)-configuration requires chiral catalysts or resolution techniques .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C–F (~1100 cm⁻¹).
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NMR: The ¹⁹F NMR spectrum would show a singlet for the CF₃ group at ~-60 ppm .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in protease inhibitors and GPCR modulators. For example:
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Fluorinated amino acids enhance binding affinity and pharmacokinetics .
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Anticancer Agents: The trifluoromethyl group may improve blood-brain barrier penetration in targeted therapies .
Material Science
Fluorinated aromatics are used in liquid crystals and polymers. The hydrochloride salt’s ionic nature could aid in designing conductive materials .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Ventilation | Use in fume hood |
| Storage | Cool, dry environment |
Future Research Directions
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Pharmacological Profiling: Investigate bioactivity against enzymatic targets.
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Solubility Studies: Quantify solubility in solvents like DMSO and water.
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Green Synthesis: Develop catalytic methods to reduce waste and improve yield.
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